molecular formula C9H13N3O3 B1480402 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid CAS No. 2098086-17-8

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B1480402
CAS No.: 2098086-17-8
M. Wt: 211.22 g/mol
InChI Key: USQGDMYNJBLIME-UHFFFAOYSA-N
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Description

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid ( 2098024-96-3) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, is a key synthetic intermediate for the development of novel therapeutic agents . Its primary research application lies in its structural relation to 6-aminopyrimidine-4-carboxamide derivatives, a class of compounds known to act as potent ligands for the sphingosine-1-phosphate (S1P) receptor . Modulation of the S1P receptor is a prominent mechanism of action being investigated for the treatment of autoimmune and chronic inflammatory disorders, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes . Researchers value this compound as a versatile building block for constructing more complex molecules, leveraging the reactivity of both the carboxylic acid and the substituted amino group for further synthetic elaboration. Pyrimidine derivatives, as a class, demonstrate a wide spectrum of pharmacological activities, underscoring their importance in drug discovery . This specific compound is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQGDMYNJBLIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes. This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism. These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components. Understanding its subcellular localization is crucial for elucidating its activity and function within cells.

Biological Activity

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for elucidating their biological functions. The presence of the ethyl(2-hydroxyethyl)amino group at the 6-position of the pyrimidine ring plays a significant role in modulating the compound's activity. Studies have shown that modifications in this region can significantly influence the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Inhibition of NAPE-PLD : Research indicates that related pyrimidine-4-carboxamide derivatives exhibit inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Compounds with similar structures demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance or reduce activity .
  • COX-2 Inhibition : Some pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 values for certain derivatives were comparable to those of established COX-2 inhibitors like celecoxib, indicating potential anti-inflammatory properties .

Biological Assays and Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives, including this compound.

Table 1: Biological Activity Summary

CompoundTarget EnzymeActivity TypeIC50 (µM)Reference
This compoundNAPE-PLDInhibitionNot specified
Pyrimidine derivative ACOX-2Inhibition0.04 ± 0.09
Pyrimidine derivative BCOX-1Inhibition0.04 ± 0.02

The mechanism through which this compound exerts its biological effects may involve binding to specific enzyme active sites or receptor sites, leading to modulation of downstream signaling pathways. For instance, inhibition of NAPE-PLD could alter lipid signaling pathways, influencing processes such as inflammation and pain perception.

Toxicity and Safety Profile

In vitro studies have indicated that some pyrimidine derivatives may exhibit cytotoxic effects at higher concentrations. For example, toxicity was observed in Jurkat cells when exposed to elevated levels of certain compounds . Therefore, further investigations into the safety profile and therapeutic index of this compound are warranted.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which play significant roles in various physiological processes. The inhibition of NAPE-PLD by compounds such as 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can lead to decreased levels of bioactive lipids, potentially impacting inflammation and pain pathways .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies conducted on pyrimidine derivatives, including this compound, have revealed critical insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance, variations in substituents at different positions on the pyrimidine ring can significantly affect the potency of these compounds against specific targets like COX-2, an enzyme associated with inflammatory processes .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundSubstituentIC50 (μmol)Activity
This compoundEthyl(2-hydroxyethyl)aminoTBDNAPE-PLD Inhibitor
Compound A (similar structure)Methyl group0.04 ± 0.01COX-2 Inhibitor
Compound B (related derivative)Phenyl group0.04 ± 0.09COX-2 Inhibitor

Therapeutic Potential

The therapeutic implications of this compound extend to its anti-inflammatory properties. Compounds structurally related to this pyrimidine derivative have shown promising results in preclinical models for conditions such as arthritis and other inflammatory diseases . The ability to selectively inhibit COX-2 over COX-1 suggests that these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects due to COX-1 inhibition.

Case Studies and Research Findings

  • In Vivo Studies : In vivo experiments demonstrated that compounds derived from pyrimidine-4-carboxylic acid exhibited significant anti-inflammatory effects comparable to established NSAIDs like indomethacin. These studies utilized models such as carrageenan-induced paw edema and cotton pellet granuloma assays to assess efficacy .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents. The metabolic pathways and potential toxicity profiles are also being investigated to ensure safety for clinical use .
  • Mechanistic Insights : Mechanistic studies have provided insights into how these compounds exert their effects at the molecular level, particularly through the modulation of lipid signaling pathways associated with inflammation and pain .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 readily undergoes nucleophilic substitution to form esters or amides.

Key Reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification Ethanol, H<sub>2</sub>SO<sub>4</sub> (acid catalysis)Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylate
Amidation Thionyl chloride (SOCl<sub>2</sub>) → Reaction with amines (e.g., NH<sub>3</sub>, hydrazines)6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxamide derivatives
  • Mechanistic Insight :

    • The carboxylic acid is activated via conversion to an acyl chloride intermediate (using SOCl<sub>2</sub>), enabling nucleophilic attack by alcohols or amines .

    • Ethyl ester derivatives are stable under acidic conditions but hydrolyze in basic media .

Oxidation of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group in the amino substituent undergoes oxidation to form ketones or carboxylic acids.

Reaction Conditions and Products:

Oxidizing AgentConditionsProductReference
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 60°C6-(Ethyl(2-oxoethyl)amino)pyrimidine-4-carboxylic acid
CrO<sub>3</sub>/H<sub>2</sub>ORoom temperature6-(Ethyl(2-carboxyethyl)amino)pyrimidine-4-carboxylic acid
  • Notes :

    • Oxidation to a ketone preserves the pyrimidine ring integrity but reduces solubility in aqueous media.

    • Over-oxidation to a carboxylic acid derivative requires harsh conditions and prolonged reaction times .

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups participate in intramolecular cyclization to form fused heterocycles.

Key Examples:

ReactantsConditionsProductReference
Triethyl orthoformate (TEOF)Reflux in DMFPyrimido[4,5-d]oxazol-5-one derivatives
Thioglycolic acid120°C, neatThieno[2,3-b]pyridine-2-carboxamide analogs
  • Mechanistic Pathway :

    • Intramolecular Thorpe-Ziegler cyclization occurs between the amino group and carbonyl functionality .

    • Thioglycolic acid facilitates sulfur incorporation, forming thieno-fused systems .

Substitution at the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing groups (carboxylic acid), but nucleophilic substitution occurs at activated positions.

Documented Modifications:

PositionReagentProductReference
C5 POCl<sub>3</sub>, PCl<sub>5</sub>4-Carboxy-6-(ethyl(2-hydroxyethyl)amino)pyrimidin-2-yl chloride
C2 NH<sub>3</sub>/MeOH2-Amino-6-(ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid
  • Reactivity Trends :

    • Chlorination at C5 is favored under Friedel-Crafts-like conditions .

    • Amino groups at C2 enhance solubility but reduce electrophilic reactivity .

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis or decarboxylation under extreme conditions.

Reaction Pathways:

ConditionsProductReference
NaOH (6M), 100°C6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylate salt
CuO, Quinoline, 200°C6-(Ethyl(2-hydroxyethyl)amino)pyrimidine (decarboxylated)
  • Key Observations :

    • Decarboxylation is irreversible and yields a simpler pyrimidine scaffold .

Metal Coordination and Chelation

The carboxylic acid and amino groups act as ligands for transition metals.

Complexation Examples:

Metal SaltProductApplicationReference
Cu(II) acetateBis-chelate complexCatalytic oxidation studies
Fe(III) chlorideFe(III)-pyrimidine carboxylateMagnetic materials research
  • Stability :

    • Cu(II) complexes exhibit square-planar geometry, confirmed by UV-Vis and ESR .

Biological Activity Modulation

Derivatives of this compound show pharmacological relevance, particularly as enzyme inhibitors:

  • NAPE-PLD Inhibition : Amide derivatives (e.g., N-cyclopropylmethyl analogs) block lipid biosynthesis with IC<sub>50</sub> values ≤100 nM .

  • Anti-inflammatory Activity : Thieno-fused analogs inhibit COX-2 (IC<sub>50</sub> = 0.04 μM), comparable to celecoxib .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid with four analogs, emphasizing substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
This compound Ethyl, 2-hydroxyethyl amino at C6 C₉H₁₄N₃O₃ 236.23 Carboxylic acid, amino, hydroxyl Enhanced solubility; potential antitubercular activity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl at C2 and C6 C₆H₅ClN₂O₂ 172.57 Carboxylic acid, chloro, methyl High purity (≥95%); used in synthetic intermediates
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Amino, trifluoromethyl at C2; ethyl ester at C4 C₈H₈F₃N₃O₂ 259.17 Ester, amino, trifluoromethyl Fluorinated analog; biochemical reagent
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxyl, phenyl at C2 and C6 C₁₁H₈N₂O₃ 224.19 Carboxylic acid, hydroxyl, phenyl Biochemical reagent; structural rigidity due to aromatic group

Key Findings and Differentiation

Solubility and Reactivity: The hydroxyl group in this compound likely enhances aqueous solubility compared to hydrophobic analogs like 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (phenyl group) or Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (trifluoromethyl group) . The chloro and methyl substituents in 2-Chloro-6-methylpyrimidine-4-carboxylic acid may increase electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity: Pyrimidine carboxamides with substituted amino groups, such as 6-(Benzyl(methyl)amino) derivatives, exhibit antitubercular activity (MIC values ≤1 μM in some cases) . This suggests that the ethyl(2-hydroxyethyl)amino group in the target compound may similarly modulate biological interactions.

Synthetic Utility: Carboxylic acid derivatives (e.g., the target compound) are versatile intermediates for amide or ester formation, whereas pre-formed esters (e.g., Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate) are often used as stable precursors .

Preparation Methods

Starting Materials and Key Intermediates

  • 4,6-Dichloropyrimidine or 4-chloropyrimidine-6-carboxylic acid derivatives are common starting points.
  • Amines such as ethyl(2-hydroxyethyl)amine serve as nucleophiles for substitution at the 6-position.

Method 1: Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

This method involves regioselective substitution of the chlorine atom at the 6-position of 4,6-dichloropyrimidine with ethyl(2-hydroxyethyl)amine, followed by hydrolysis or further functional group manipulation to install the carboxylic acid at the 4-position.

  • Reaction conditions:
    • Base such as sodium tert-butoxide or DIPEA in tetrahydrofuran (THF) or dioxane.
    • Temperature range from 0 °C to reflux.
    • Reaction times vary from 1.5 hours to overnight.
  • Yields: Typically high, often above 80%.
  • Advantages: Straightforward, avoids multiple protection/deprotection steps.

Method 2: Amide Formation via Acyl Chloride Intermediate

Starting from orotic acid or pyrimidine-4-carboxylic acid, conversion to the corresponding acyl chloride using reagents like phosphorus oxychloride (POCl3) allows amide bond formation with ethyl(2-hydroxyethyl)amine.

  • Procedure:
    • Synthesis of acyl chloride under cold conditions (-78 to 0 °C).
    • Addition of ethyl(2-hydroxyethyl)amine to form the amide.
    • Subsequent transformations to achieve the desired substitution pattern.
  • Research findings: This approach allows for precise control of substitution and is useful in synthesizing a library of pyrimidine derivatives with varied amides.

Method 3: Multicomponent and Catalyzed Coupling Reactions

Recent advances include ZnCl2-catalyzed three-component coupling and oxidative C–N bond formation methods for pyrimidine derivatives, which could be adapted for the synthesis of this compound.

  • Catalysts: ZnCl2, Cu-based catalysts.
  • Advantages: One-pot synthesis, fewer steps, and potential for diverse substitution.
  • Limitations: Requires optimization for specific amine nucleophiles.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 4,6-Dichloropyrimidine, ethyl(2-hydroxyethyl)amine, NaO-tBu or DIPEA, THF/dioxane, 0°C to reflux 80-90 High yield, regioselective, scalable Requires pure starting materials
Acyl Chloride Intermediate Orotic acid, POCl3, ethyl(2-hydroxyethyl)amine, low temperature 70-85 Precise amide formation, versatile Sensitive reagents, moisture sensitive
Catalyzed Multicomponent Coupling ZnCl2 or Cu catalysts, amidines, ketones/alcohols Variable (moderate to high) One-pot, fewer steps, diverse substrates Catalyst optimization needed

Research Findings and Notes

  • A study on pyrimidine-4-carboxamide derivatives highlights the efficiency of amide coupling via acyl chlorides and nucleophilic substitution on dichloropyrimidines, with microwave-assisted heating improving reaction times and yields.
  • Avoidance of air/moisture-sensitive intermediates and protection/deprotection steps enhances overall synthetic efficiency.
  • The presence of the 2-hydroxyethyl group in the amine nucleophile requires careful control of reaction conditions to prevent side reactions such as esterification or oxidation.
  • Scale-up synthesis has been demonstrated for related pyrimidine derivatives, indicating the practicality of these methods for industrial applications.

Q & A

Q. What validation protocols ensure reproducibility in SAR studies of this compound?

  • Methodological Answer :
  • Use ≥3 independent synthetic batches for biological testing.
  • Publish full spectral data (NMR, HRMS) in supplementary materials.
  • Cross-validate activity in two unrelated labs. Public datasets (e.g., PubChem BioAssay) provide reference IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 2
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6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid

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